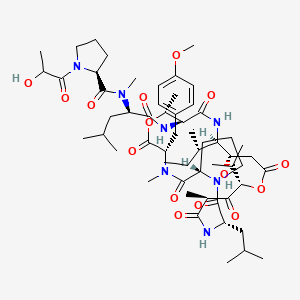
Didemnin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didemnin is a natural product found in Trididemnum solidum with data available.
Scientific Research Applications
Antitumor, Antiviral, and Immunosuppressive Activity
Didemnin, a family of marine depsipeptides, has shown significant antitumor, antiviral, and immunosuppressive activity at low nano- and femtomolar levels. Didemnin B, a member of this family, was notable for being the first marine natural product to reach phase II clinical trials in the United States. This has led to extensive research and synthesis of analogs. The structural and biological similarities of tamandarins A and B with didemnin B have also been of interest, although their molecular mechanism of action remains unclear. These compounds illustrate the potential of didemnins as therapeutic agents, especially in cancer treatment and virology (Lee, Currano, Carroll, & Joullié, 2012).
Probing Cell Biology
The discovery of the didemnin family has been instrumental in natural product chemistry, leading to several total syntheses worldwide. Its unusual structure and significant in vitro and in vivo biological activities sparked the first human clinical trials in the U.S. against cancer, with ongoing trials of dehydrodidemnin B (aplidine). Research in this area spans synthetic and medicinal chemistry, clinical oncology, and cell biology. Key focus areas include understanding how didemnins interact with cell proliferation, protein biosynthesis, and apoptosis, demonstrating the role of natural product chemistry in the study of cell biology (Vera & Joullié, 2002).
Bacterial Biosynthesis and Anticancer Applications
Didemnin B, sourced from the Caribbean tunicate Trididemnum solidum, was the first marine drug clinically tested in humans for its anti-neoplastic properties. The discovery that didemnins are bacterial products produced by marine α-proteobacteria illustrates a unique post-assembly line maturation process. This revelation offers a potential solution to supply challenges, paving the way for genetic engineering of new didemnin congeners and broadening their application in cancer treatment (Xu et al., 2012).
Interaction with Elongation Factor and Protein Synthesis
Didemnin B binds to the guanine nucleotide-binding elongation factor, EF-1 alpha, in a GTP-dependent manner, providing insights into its mechanism of action in inhibiting protein synthesis. This specificity suggests a possible mode of action for didemnin B's antiproliferative activity, highlighting its potential in understanding protein synthesis and cellular mechanisms (Crews et al., 1994).
Versatility and Biomedical Application Potential
Didemnins represent a class of depsipeptides with significant potential for biomedical applications, including antiviral and anticancer effects. Aplidin (dehydrodidemnin B) is a special case with ongoing clinical trials as an anticancer agent. The survey of didemnins covers their origins, structures, and the biological mechanisms behind their effects, underlining their promise in medical research and therapy (Belof, 2006).
properties
Molecular Formula |
C57H89N7O15 |
|---|---|
Molecular Weight |
1112.4 g/mol |
IUPAC Name |
(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2-hydroxypropanoyl)-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H89N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-36,39-44,46-47,49,65-66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34-,35?,36+,39-,40-,41-,42+,43-,44-,46+,47-,49-/m0/s1 |
InChI Key |
KYHUYMLIVQFXRI-XYUQHQMCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@@H]3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O |
SMILES |
CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O |
Canonical SMILES |
CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O |
shelf_life |
Bulk: As a bulk chemical, didemnin B is found to be stable at 25 ± 2 °C for 3 weeks. At the end of 4 weeks, approximately 2% decomposition has occurred. When stored at 45 °C, didemnin B appeared stable for 2 weeks; after this time, it slowly decomposed to an approximate 7% loss at the end of 4 weeks (HPLC). Solution: As a 6 mg/mL 50% aqueous ethanol solution at room temperature (25 ± 2 °C) didemnin B appeared stable for at least 26 hours (HPLC). |
solubility |
H2O < 0.1 (mg/mL) CH3OH > 100 (mg/mL) CHCL3 > 100 (mg/mL) DMSO > 100 (mg/mL) C2H5OH > 100 (mg/mL) CH2Cl2 > 100 (mg/mL) |
synonyms |
didemnin A didemnin A, N-(1-(2-hydroxy-1-oxopropyl)-L-prolyl)-, (S)- didemnin A, N-(2-hydroxy-1-oxopropyl)-, (S)- didemnin B didemnin C didemnin D didemnin E didemnins NSC 325319 oncoprecipitin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B1252610.png)
![(2,4-dihydroxyphenyl)-[(1R,2S,6S)-6-(2,4-dihydroxyphenyl)-2-[4-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-2,6-dihydroxyphenyl]-4-methylcyclohex-3-en-1-yl]methanone](/img/structure/B1252611.png)
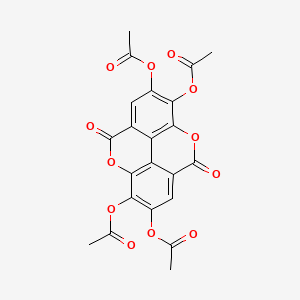
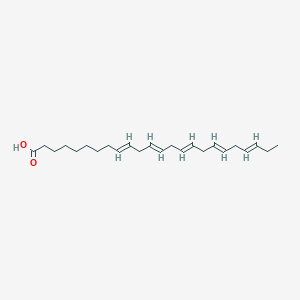
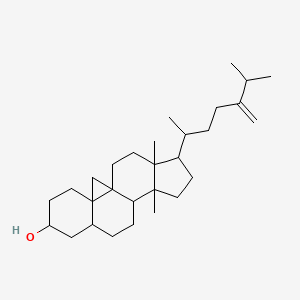

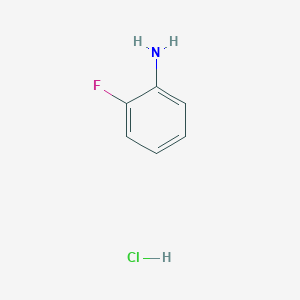
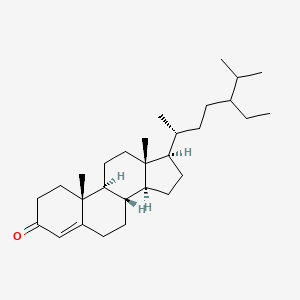

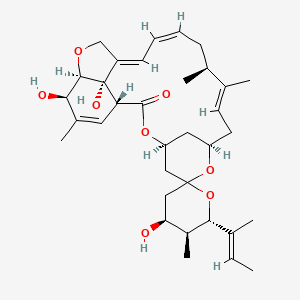
![(1S,2S,3S,4aR,4bR,7S,9aS,10S,10aR)-2,7-dihydroxy-1,3-dimethyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1252629.png)
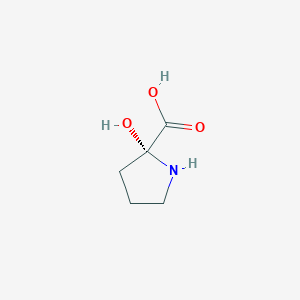
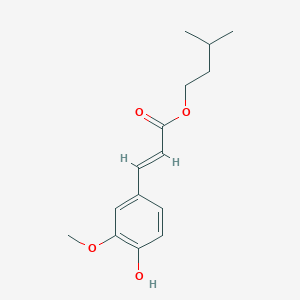
![ethyl (2E,4E,6E,8E)-3,7-dimethyl-9-[2-nonoxy-6-(trifluoromethyl)phenyl]nona-2,4,6,8-tetraenoate](/img/structure/B1252634.png)